molecular formula C10H17NO6 B1451775 Boc-alpha-methyl-L-aspartic acid CAS No. 1217679-66-7

Boc-alpha-methyl-L-aspartic acid

Cat. No.: B1451775
CAS No.: 1217679-66-7
M. Wt: 247.24 g/mol
InChI Key: WMDCRWFYQLYYCO-JTQLQIEISA-N
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Description

Boc-alpha-methyl-L-aspartic acid is a modified derivative of L-aspartic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl substitution at the alpha-carbon. This compound is pivotal in peptide synthesis, where selective protection of functional groups enables controlled assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:
Boc-alpha-methyl-L-aspartic acid is primarily utilized as a protecting group for the amino group during peptide synthesis. This allows for selective modifications of amino acids without interference from other functional groups. The stability of the Boc group under various reaction conditions makes it an ideal choice for synthesizing complex peptides.

Case Study:
In a study focused on synthesizing cyclic peptides, this compound was employed to protect the amino group, facilitating the formation of cyclic structures through side-chain interactions. This method showcased the compound's utility in creating diverse peptide architectures while maintaining high yields and purity levels .

Drug Development

Enhancing Stability and Bioavailability:
In pharmaceutical research, this compound is integral to developing peptide-based drugs. Its properties enhance the stability and bioavailability of therapeutic agents, which is crucial for effective treatment outcomes.

Case Study:
A recent investigation illustrated how this compound derivatives were used to create novel analgesics with improved pharmacokinetic profiles. These compounds demonstrated enhanced solubility and absorption rates in biological systems, highlighting the importance of this amino acid derivative in drug formulation.

Bioconjugation

Facilitating Targeted Therapies:
The compound plays a vital role in bioconjugation processes, linking peptides to other biomolecules such as antibodies or enzymes. This capability is essential for developing targeted therapies that can selectively interact with specific cellular pathways.

Case Study:
Research on targeted cancer therapies utilized this compound in conjugating tumor-targeting peptides with cytotoxic agents. The resulting bioconjugates exhibited significant efficacy in selectively targeting cancer cells while minimizing effects on healthy tissues .

Neuroscience Research

Studying Neurotransmitter Pathways:
this compound is valuable in neuroscience for studying excitatory neurotransmission pathways, as aspartic acid is a key neurotransmitter involved in these processes. Understanding its role can provide insights into neurological disorders.

Case Study:
A study investigating excitatory synaptic transmission highlighted how this compound analogs were used to modulate receptor activity in neuronal cultures. This research contributed to understanding synaptic plasticity and potential therapeutic targets for neurodegenerative diseases .

Data Summary Table

Application AreaKey UsesNotable Findings
Peptide SynthesisProtecting group for amino acidsEnabled high-yield cyclic peptide synthesis
Drug DevelopmentEnhancing drug stability and bioavailabilityImproved pharmacokinetics in analgesic formulations
BioconjugationLinking peptides with biomoleculesEffective targeted therapies for cancer treatment
Neuroscience ResearchStudying neurotransmitter pathwaysInsights into excitatory transmission mechanisms

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-L-aspartic acid involves its role as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Structural and Functional Differences

Boc-L-aspartic Acid Derivatives

Compound R-group Substitution Protecting Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Boc-alpha-methyl-L-aspartic acid α-CH₃ Boc (alpha-amino) C₁₀H₁₇NO₆ 247.25 Not explicitly provided Enhanced steric hindrance; potential resistance to proteolysis
Boc-L-aspartic acid 4-benzyl ester β-benzyl ester Boc (alpha-amino), benzyl (beta-carboxyl) C₁₆H₂₁NO₆ 323.35 7536-58-5 Orthogonal protection for peptide cyclization; benzyl group removed via hydrogenolysis
Boc-L-aspartic acid gamma-fluorenylmethyl ester γ-fluorenylmethyl ester Boc (alpha-amino), Fm (gamma-carboxyl) C₂₃H₂₄NO₆ 410.44 30925-18-9 Base-labile Fmoc-compatible protection; used in solid-phase synthesis

Key Findings :

  • The alpha-methyl group in this compound distinguishes it from other Boc-protected aspartates by reducing conformational flexibility, which may enhance metabolic stability in therapeutic peptides .
  • In contrast, benzyl or fluorenylmethyl esters on the beta/gamma-carboxyl groups enable orthogonal deprotection strategies, critical for synthesizing cyclic or branched peptides .

Non-Boc Aspartic Acid Derivatives

Compound Protecting Groups/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Applications
N-acetyl-L-aspartic acid Acetyl (alpha-amino) C₆H₉NO₅ 175.14 997-55-7 Neurotransmitter precursor; biomarker in neurological disorders
L-Aspartic acid beta-benzyl ester alpha-amide hydrochloride Beta-benzyl ester, alpha-amide C₁₃H₁₇ClN₂O₄ 312.74 199118-68-8 Intermediate for peptide modifications; amide linkage enhances solubility
Beta-L-aspartic acid Beta-amino substitution C₄H₇NO₄ 133.10 - Rare isomer; used in studies of non-ribosomal peptide linkages

Key Findings :

  • N-acetyl-L-aspartic acid lacks a protecting group, making it unsuitable for stepwise peptide synthesis but relevant in metabolic studies .
  • Beta-substituted derivatives (e.g., beta-L-aspartic acid) exhibit distinct stereochemical properties, influencing their incorporation into non-canonical peptide structures .

Biological Activity

Boc-alpha-methyl-L-aspartic acid (Boc-α-Me-Asp) is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a methyl group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and neurobiology, due to its unique structural properties and biological activities.

Boc-α-Me-Asp is synthesized through the protection of L-aspartic acid's amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically conducted under anhydrous conditions to maintain the stability of the Boc group. The structure of Boc-α-Me-Asp can be represented as follows:

Boc Me Asp=C5H9NO4\text{Boc Me Asp}=\text{C}_5\text{H}_9\text{NO}_4

The mechanism of action for Boc-α-Me-Asp primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. Upon deprotection under acidic conditions, the free amino group can engage in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Biological Activity

1. Neuropharmacological Effects:
Boc-α-Me-Asp has been studied for its potential neuropharmacological effects, particularly as an antagonist at glutamate receptors. This compound's structural modifications confer unique binding properties that can influence receptor activity and downstream signaling pathways.

2. Enzyme Interactions:
Research indicates that Boc-α-Me-Asp can interact with various enzymes involved in metabolic pathways. For instance, it has been used to study enzyme-substrate interactions, providing insights into protein folding and function .

3. Tumor Imaging:
Boc-α-Me-Asp derivatives have been explored in the context of tumor imaging. The compound's ability to cross the blood-brain barrier (BBB) via L-type amino acid transporters (LATs) makes it a candidate for developing radiotracers for positron emission tomography (PET) imaging in gliomas. Studies have shown that α-methyl substitution alters the uptake characteristics of these compounds in tumor models, influencing their efficacy as imaging agents .

Comparative Analysis

The following table summarizes the biological activities and applications of Boc-α-Me-Asp compared to other related compounds:

CompoundBiological ActivityApplications
This compound Glutamate receptor antagonist; enzyme substrateTumor imaging; peptide synthesis
Boc-L-aspartic acid Moderate receptor activityPeptide synthesis
Boc-L-glutamic acid Glutamate receptor agonistNeurotransmitter studies
Boc-L-alanine Minimal receptor interactionGeneral peptide synthesis

Case Studies

Several studies have highlighted the biological significance of Boc-α-Me-Asp:

  • Study on Tumor Imaging: A study demonstrated that Boc-α-Me-Asp derivatives exhibit enhanced uptake in glioma models compared to their α-hydrogen counterparts. This property was attributed to their selective transport through LATs, which are overexpressed in tumor tissues .
  • Enzyme Interaction Analysis: Research involving enzyme kinetics showed that Boc-α-Me-Asp could serve as a substrate for certain enzymes, providing critical data on its role in metabolic pathways and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-alpha-methyl-L-aspartic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the alpha-methyl-L-aspartic acid under anhydrous conditions. A common approach uses Boc-OSu (N-(tert-butoxycarbonyloxy)succinimide) in the presence of a base like triethylamine to protect the amino group . Purification via recrystallization or flash chromatography is critical, with purity verified by HPLC (≥95% purity threshold) and characterized by 1^1H/13^13C NMR. Ensure solvent traces are removed under high vacuum to avoid contamination .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to confirm enantiomeric purity. Compare retention times with commercially available standards. Circular dichroism (CD) spectroscopy can also validate chiral centers by analyzing Cotton effects in the 200–250 nm range . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is standard. For trace analysis, LC-MS/MS using electrospray ionization (ESI) in negative ion mode improves sensitivity. Calibration curves should span 0.1–100 µM, with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during Boc protection of alpha-methyl-L-aspartic acid?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Conduct kinetic studies at varying temperatures (0–25°C) and pH levels (7–9) to identify optimal conditions. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via inline FTIR to track carbonyl group formation and minimize side reactions .

Q. What strategies resolve discrepancies in NMR data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl3_3) or concentration-dependent aggregation. Re-run NMR experiments under standardized conditions (25°C, 500 MHz, deuterated DMSO-d6_6) and compare with literature using databases like SciFinder or Reaxys. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies spin systems and coupling constants .

Q. How do researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing involves storing the compound at 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products via LC-MS and quantify hydrolytic cleavage of the Boc group. Use Arrhenius modeling to predict shelf life at 25°C. Include controls with desiccants or inert atmospheres to assess moisture sensitivity .

Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during carbodiimide-mediated couplings. Parameters like Fukui indices identify nucleophilic/electrophilic sites. Validate predictions with experimental coupling yields using HOBt/DIC activation and compare with model peptides .

Q. Data Analysis & Contradiction Management

Q. How should conflicting solubility data for this compound in organic solvents be addressed?

  • Methodological Answer : Reproduce experiments using standardized solvent grades (HPLC-grade DCM, THF). Use dynamic light scattering (DLS) to detect micelle formation in polar aprotic solvents. If discrepancies persist, report solubility as a range (e.g., 15–20 mg/mL in DCM) and note batch-to-batch variability in synthesis .

Q. What statistical approaches are suitable for analyzing dose-response data in studies using this compound as a protease inhibitor?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC50_{50} values with 95% confidence intervals. Use ANOVA to compare inhibition across enzyme isoforms, applying Bonferroni correction for multiple comparisons .

Q. Methodological Best Practices

  • Synthesis Reproducibility : Document all steps in triplicate, including reagent lot numbers and equipment calibration dates .
  • Data Archiving : Deposit raw NMR, HPLC, and MS data in repositories like Zenodo with DOI links for peer review .
  • Ethical Reporting : Disclose any solvent/additive effects that may influence results, adhering to ACS ethical guidelines .

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDCRWFYQLYYCO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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